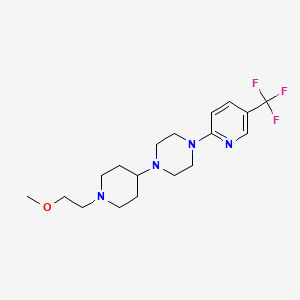

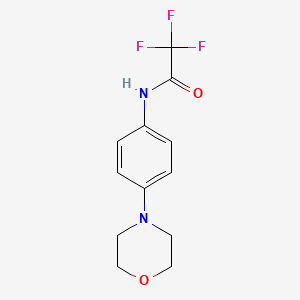

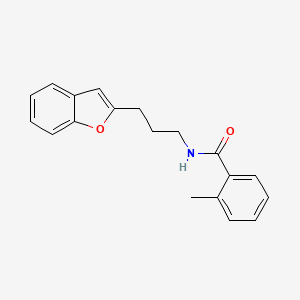

1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the coupling of a piperidine precursor with a pyridine derivative. The exact synthetic route may vary depending on the specific research context. Researchers have explored various methods, such as transition-metal-catalyzed cross-coupling reactions or radical-based approaches . Further optimization and scalability are essential for practical synthesis.

Scientific Research Applications

G Protein-Biased Dopaminergics Development

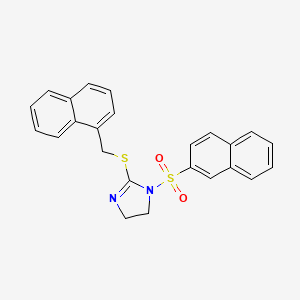

Research has identified 1,4-disubstituted aromatic piperazines as privileged structural motifs recognized by aminergic G protein-coupled receptors. By connecting a lipophilic moiety to the arylpiperazine core via an appropriate linker, such as incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, researchers have developed high-affinity dopamine receptor partial agonists. These compounds have shown to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics for antipsychotic activity (Möller et al., 2017).

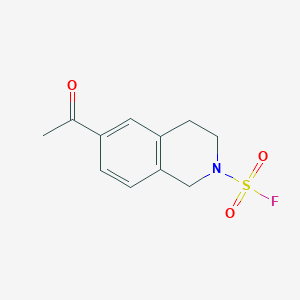

Antiarhythmic and Antihypertensive Effects

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their antiarrhythmic and antihypertensive activities. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong activities in these areas. These effects are believed to be related to their alpha-adrenolytic properties, indicating the significance of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents for pharmacological effects (Malawska et al., 2002).

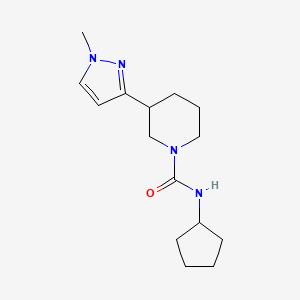

HIV-1 Reverse Transcriptase Inhibition

Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride have been synthesized and evaluated for their ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This research has led to the development of bis(heteroaryl)piperazines (BHAPs), which are significantly more potent than the lead molecule, underscoring the therapeutic potential of such structures in treating HIV-1 (Romero et al., 1994).

Antitumor Activity

Bis-indole derivatives, formed by two indole systems separated by a heterocycle (pyridine or piperazine), have shown promising antitumor activity. These compounds underwent primary screening by the National Cancer Institute, revealing that pyridine derivatives exhibited more activity than piperazine derivatives. This approach highlights the potential of such compounds as effective antitumor agents (Andreani et al., 2008).

properties

IUPAC Name |

1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-4-16(5-7-23)24-8-10-25(11-9-24)17-3-2-15(14-22-17)18(19,20)21/h2-3,14,16H,4-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMJXWYFASRNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)

![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)

![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)